Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N,N-dimethyloxolan-3-amine

Purity Quality Control Procurement

This heterocyclic alkyl halide features a C-Br bond (~285 kJ/mol) that enables efficient oxidative addition at lower temperatures than chloro/fluoro analogs, making it ideal for automated parallel synthesis. Its ClogP of 0.992 hits an optimal lipophilicity window for passive permeability—critical for CNS and intracellular targets. Use the racemate (CAS 2150438-46-1) for achiral transformations or where the chiral center is epimerized; for stereoretentive API synthesis, source the enantiopure (3R,4S) diastereomer (CAS 2241140-80-5). Supplied as ≥95% purity powder; requires -10 °C storage and ice-pack shipping.

Molecular Formula C6H12BrNO
Molecular Weight 194.072
CAS No. 2150438-46-1
Cat. No. B2932378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N,N-dimethyloxolan-3-amine
CAS2150438-46-1
Molecular FormulaC6H12BrNO
Molecular Weight194.072
Structural Identifiers
SMILESCN(C)C1COCC1Br
InChIInChI=1S/C6H12BrNO/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4H2,1-2H3
InChIKeyGWIYJJBRNZEKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N,N-dimethyloxolan-3-amine (CAS 2150438-46-1): Core Identity and Supplier-Defined Baseline


4-Bromo-N,N-dimethyloxolan-3-amine is a heterocyclic alkyl halide building block, specifically a 3-amino-tetrahydrofuran (oxolane) derivative featuring a bromine atom at the 4-position and a tertiary dimethylamine group. According to supplier technical datasheets, the compound has a molecular weight of 194.07 g/mol (C6H12BrNO), a calculated partition coefficient (CLogP) of 0.992, and is supplied as a powder with a minimum purity specification of 95% . It is classified as a building block under the Alkyl Halides and Heterocyclic Alkyl Halides subclasses and is listed under MDL number MFCD31667131 .

Why 4-Bromo-N,N-dimethyloxolan-3-amine Cannot Be Casually Substituted with Other Tetrahydrofuran Amines


The combination of a bromine atom at the 4-position and a tertiary dimethylamine on the tetrahydrofuran ring creates a specific profile of reactivity and physicochemical properties that is not replicated by close analogs. The C-Br bond serves as a critical synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions, a feature absent in non-halogenated or differently halogenated (e.g., chloro, fluoro) variants due to differences in bond dissociation energies and oxidative addition kinetics . Furthermore, the bromine substituent significantly modulates the compound's lipophilicity (CLogP = 0.992) and electron density on the amine, directly impacting its behavior in medicinal chemistry contexts where fine-tuning of ADME properties is required. Simple substitution with the non-halogenated N,N-dimethyloxolan-3-amine or the 4-chloro analog will lead to different reaction outcomes and biological profiles, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-Bromo-N,N-dimethyloxolan-3-amine Against Closest Analogs


Purity Specification and Analytical Quality Control Benchmarking Against Generic Building Block Suppliers

The compound sold under catalog number EN300-2723070 (Enamine) carries a guaranteed minimum purity specification of 95% as determined by HPLC, with a Certificate of Analysis available for each batch . In contrast, many generic supplier listings for structurally similar building blocks (e.g., 4-chloro-N,N-dimethyloxolan-3-amine or the non-halogenated parent) often provide no guaranteed purity or default to a lower bar of 90-93% [1]. This ensures reproducibility in subsequent synthetic steps where stoichiometric precision is critical.

Purity Quality Control Procurement

Calculated Lipophilicity (CLogP) as a Differentiator from Non-Halogenated and Fluoro Analogs

The Enamine datasheet reports a CLogP of 0.992 for 4-bromo-N,N-dimethyloxolan-3-amine . While measured logP values for the non-halogenated N,N-dimethyloxolan-3-amine are not publicly available, chemoinformatic predictions (e.g., using XLogP3) estimate a value of approximately 0.3–0.5 for the parent scaffold, indicating that the bromine atom contributes an increase of roughly 0.5–0.7 log units. This difference is pharmacokinetically meaningful, as it places the compound closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability and passive membrane permeability, whereas the non-halogenated analog falls below this window [1].

Lipophilicity Drug-likeness ADME

Synthetic Utility: C-Br Bond as a Superior Cross-Coupling Handle Relative to C-Cl or C-F Analogs

The C(sp3)-Br bond in 4-bromo-N,N-dimethyloxolan-3-amine is significantly more reactive in palladium-catalyzed cross-coupling reactions than the corresponding C-Cl bond in 4-chloro-N,N-dimethyloxolan-3-amine. Literature bond dissociation energies (BDE) indicate that C-Br bonds (≈ 285 kJ/mol) are approximately 50–70 kJ/mol weaker than C-Cl bonds (≈ 350 kJ/mol), facilitating oxidative addition with Pd(0) catalysts under milder conditions [1]. This differential reactivity translates into higher yields in Suzuki-Miyaura and Buchwald-Hartwig aminations when using the brominated building block compared to its chloro analog, a critical advantage for library synthesis in drug discovery.

Cross-coupling Suzuki Buchwald-Hartwig Medicinal Chemistry

Thermal Sensitivity and Cold-Chain Logistics as Differentiators from More Stable Analogs

The Enamine product specification mandates storage at -10°C and shipping with ice packs . This indicates significant thermal lability compared to the non-halogenated N,N-dimethyloxolan-3-amine, which is typically stable at room temperature. The presence of both a tertiary amine and an alkyl bromide on the tetrahydrofuran ring likely facilitates quaternary ammonium salt formation or dehydrohalogenation upon heating, pathways that are not available to the non-halogenated or even the 4-fluoro analog. This imposes cold-chain logistics requirements that affect procurement planning and cost.

Stability Storage Logistics

Stereochemical Configuration Options and Impact on Chirality-Dependent Applications

The target compound (CAS 2150438-46-1) is supplied as a racemic mixture or without specified stereochemistry. Its single-enantiomer counterpart, (3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine (CAS 2241140-80-5), is listed separately and carries the same molecular formula and weight but offers defined absolute configuration . For applications requiring stereochemical purity (e.g., asymmetric catalysis or chiral drug intermediate synthesis), the racemate cannot substitute for the enantiopure form, as the biological activity or catalytic selectivity may differ substantially. The racemate may be suitable for achiral downstream modifications or where the chiral center is destroyed in a subsequent step.

Stereochemistry Chiral Synthesis Enantiopure

Recommended Application Scenarios for 4-Bromo-N,N-dimethyloxolan-3-amine Based on Verified Differentiation


Palladium-Catalyzed Library Synthesis Requiring a Reactive Alkyl Halide Handle

When constructing focused libraries for medicinal chemistry via Suzuki-Miyaura or Buchwald-Hartwig coupling, the C-Br bond in this compound offers superior reactivity compared to C-Cl or C-F analogs. The bond dissociation energy of the C-Br bond (~285 kJ/mol) enables efficient oxidative addition at lower temperatures, making it the preferred building block for automated parallel synthesis platforms where reaction condition standardization is critical .

Lead Optimization Programs Requiring Tuned Lipophilicity for CNS or Cellular Permeability

The calculated CLogP of 0.992 positions this compound in a favorable lipophilicity window for passive membrane permeability, distinguishing it from the non-halogenated parent scaffold (estimated logP ~0.3–0.5). Medicinal chemists designing analogs targeting intracellular or CNS receptors should prioritize the brominated variant to achieve balanced ADME properties without introducing excessive molecular weight .

Chiral Intermediate Synthesis Requiring Defined Absolute Configuration

For synthetic routes where the tetrahydrofuran ring's stereochemistry is retained in the final active pharmaceutical ingredient (API), procurement of the enantiopure (3R,4S) diastereomer (CAS 2241140-80-5) is mandatory. The racemic compound (CAS 2150438-46-1) is acceptable only for achiral downstream transformations or where the chiral center is epimerized or eliminated in a subsequent reaction step .

Cold-Chain-Managed Medicinal Chemistry Laboratories with Established Low-Temperature Storage

Due to the required -10°C storage and ice-pack shipping, this compound is best suited for laboratories with existing freezer infrastructure and protocols for handling thermally labile alkyl halides. Organizations without reliable cold-chain logistics should consider the trade-off between the synthetic advantages of the bromine handle and the increased operational complexity of low-temperature storage management .

Quote Request

Request a Quote for 4-bromo-N,N-dimethyloxolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.